molecular formula C8H7N3O2 B12946665 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid

Katalognummer: B12946665
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: WKIXRIPYESJTBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the triazine ring . Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable methodologies that ensure high yield and purity. These methods may involve continuous feeding of reagents and careful monitoring of reaction conditions to minimize side reactions and maximize product formation .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-4-9-5-10-11(6)7/h1-2,4-5H,3H2,(H,12,13)

InChI-Schlüssel

WKIXRIPYESJTBD-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC=NN2C(=C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.